Corynoxine B
Overview
Description
Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It has gained significant attention due to its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound is known for its ability to induce autophagy, a cellular process that degrades and recycles cellular components, which is crucial for maintaining neuronal health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corynoxine B involves several steps, starting from the extraction of the compound from Uncaria rhynchophylla. The synthetic route typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction to obtain a crude extract containing this compound.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, followed by solvent extraction and chromatographic purification. Advances in biotechnological methods, such as the use of engineered microorganisms, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Corynoxine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activities to identify potential therapeutic agents .
Scientific Research Applications
Corynoxine B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic effects.
Biology: In biological research, this compound is studied for its ability to induce autophagy and its effects on cellular processes.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. .
Industry: This compound is explored for its potential use in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Corynoxine B exerts its effects primarily through the induction of autophagy. It activates the PIK3C3 complex, promoting the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes. This compound also inhibits the AKT/mTOR signaling pathway, leading to the activation of transcription factors TFEB and TFE3, which regulate autophagy and lysosomal biogenesis .
Comparison with Similar Compounds
Corynoxine B is compared with other similar compounds, such as:
Corynoxine: Another oxindole alkaloid with similar autophagy-inducing properties.
Corynoxeine: A related compound with distinct biological activities.
Isorhynchophylline: An alkaloid with neuroprotective effects.
Isocorynoxeine: A compound with potential therapeutic effects in neurodegenerative diseases.
Rhynchophylline: An alkaloid with various pharmacological properties.
This compound is unique due to its potent autophagy-inducing effects and its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871548 | |
Record name | Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-66-4 | |
Record name | 76-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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